2-Amino-2-methyladamantane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyladamantan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7/h7-10H,2-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCRIAGJXHTUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 Amino 2 Methyladamantane
Strategies for Introducing Amino and Methyl Groups onto the Adamantane (B196018) Core
The introduction of functional groups like amino and methyl moieties onto the adamantane scaffold is typically achieved through multi-step sequences often involving the functionalization of a pre-existing adamantane core or the construction of the cage from functionalized precursors. nih.govrsc.org Syntheses frequently proceed through carbocation or radical intermediates, which exhibit unique stability and reactivity compared to simpler hydrocarbon systems. nih.govnih.govresearchgate.net While direct methods for creating 1-aminoadamantanes, such as the Ritter reaction or nitration, are established, the synthesis of derivatives at the secondary (bridging) position, like the 2-position, requires more nuanced approaches. nih.gov
The adamantane molecule possesses two distinct types of carbon-hydrogen bonds: four equivalent tertiary C-H bonds at the bridgehead positions (C1-type) and twelve equivalent secondary C-H bonds at the six methylene (B1212753) bridges (C2-type). nih.govnih.gov This structural difference is the basis for selectivity in functionalization reactions.
Bridgehead (Tertiary) Positions: These positions are generally more reactive towards electrophilic and radical substitution. The formation of a carbocation or radical at a bridgehead position is sterically and electronically favored. nih.gov For instance, the bromination of adamantane can be directed to selectively yield 1-bromoadamantane (B121549), a versatile intermediate for further substitutions. nih.gov
Bridging (Secondary) Positions: Functionalization at the C2-type positions is more challenging due to the higher bond dissociation energy (BDE) of the secondary C-H bonds (96 kcal/mol) compared to the tertiary C-H bonds (99 kcal/mol), a reversal of the typical trend in acyclic alkanes. researchgate.net Despite the higher BDE, kinetic control can sometimes favor functionalization at the more abundant secondary positions. Accessing 2-substituted derivatives often requires specific reagents or multi-step pathways, such as those involving rearrangements or starting from adamantanone. nih.govacs.org
The selectivity between bridgehead and bridging positions can be controlled by the choice of reagents and reaction conditions. For example, in the bromination of adamantane, certain phase-transfer catalyst systems can provide almost complete selectivity for the tertiary 1-bromoadamantane. nih.gov
| Position Type | C-H Bond Type | Relative Abundance | Reactivity | Typical Intermediates |
| Bridgehead | Tertiary (3°) | 4 | Higher in many reactions | Stable carbocations/radicals |
| Bridging | Secondary (2°) | 12 | Lower, requires specific conditions | Less stable intermediates |
When two different substituents are introduced at the C1 and C2 positions, the resulting adamantane derivative becomes chiral. mdpi.com The development of stereoselective synthetic methods is therefore crucial for accessing enantiopure compounds for applications in areas like enantioselective catalysis or pharmacology. mdpi.comnih.govrsc.org
Recent research has focused on developing efficient stereoselective routes to various substituted adamantanes. rsc.orgresearchgate.net One approach involves the transformation of adamantyl-substituted N-Boc-homoallylamines into piperidine-2,4-diones via cyclic bromourethanes and key enol ester intermediates. nih.govrsc.org Enantioselective desymmetrization of 1,3-disubstituted adamantane derivatives can be achieved via rhodium-catalyzed C-H bond amination, providing access to optically active amino acids containing an adamantane core. researchgate.net The rigidity of the adamantane scaffold plays a critical role in these transformations, allowing for predictable stereochemical outcomes. researchgate.net
Functionalization Reactions and Derivatization Pathways
A variety of chemical transformations are employed to modify the adamantane skeleton. These methods often leverage the unique electronic and steric properties of the caged hydrocarbon, enabling direct functionalization of strong C-H bonds or exploiting rearrangement pathways to achieve specific substitution patterns.
Direct C-H functionalization is a powerful strategy for streamlining the synthesis of adamantane derivatives by avoiding pre-functionalized starting materials. nih.govnih.gov These methods typically involve the generation of an adamantyl radical via hydrogen atom transfer (HAT), followed by reaction with a suitable coupling partner. researchgate.net
Highly reactive species, such as oxygen-centered radicals derived from peroxides or photoexcited diaryl ketones, are required to abstract hydrogen from the strong C-H bonds of adamantane. nih.gov Recent advances have utilized photoredox and H-atom transfer catalysis to achieve excellent chemoselectivity for the 3° C–H bonds of adamantanes. researchgate.netchemrxiv.org This dual catalyst approach provides a general platform for direct functionalization and demonstrates an unprecedented selectivity profile in polyfunctional substrates. chemrxiv.org
Examples of Radical Functionalization Reactions:
| Reaction Type | Reagents/Catalysts | Position Selectivity | Product Type |
| Acylation | Acyl sources, radical initiators | Bridgehead | Acyladamantanes |
| Amidation | Aromatic isocyanides, DTBP, Ferrocene catalyst | Bridgehead | Adamantyl amides |
| Alkylation | Alkenes, DTBP or Photochemical Sensitizers | Primarily Bridgehead | Alkyladamantanes |
| Carbonylation | CO, Benzyl alcohol, Palladium catalyst | Bridgehead preference (3°:2° = 3:1) | Adamantyl esters |
Carbocation rearrangements are fundamental to adamantane chemistry, famously exemplified by Schleyer's synthesis of adamantane from tetrahydrodicyclopentadiene (B3024363) via a Lewis acid-catalyzed rearrangement. nih.govmdpi.com These rearrangements proceed through a series of nih.govnih.gov-alkyl shifts (Wagner-Meerwein rearrangements) that drive less stable polycyclic precursors toward the thermodynamically stable diamondoid structure of adamantane. uni-giessen.delibretexts.org
The protoadamantane-adamantane rearrangement is a key transformation for synthesizing 1,2-disubstituted adamantanes. nih.govrsc.org This process often starts with a protoadamantane (B92536) precursor, such as 4-protoadamantanone. orgsyn.orgacs.org Upon generation of a carbocation within the protoadamantane framework, a rearrangement cascade is initiated, leading to the more stable adamantane skeleton and allowing for the installation of functional groups at the C1 and C2 positions. nih.gov For example, solvolysis of 4-protoadamantyl derivatives leads to 2-adamantyl products, highlighting the energetic favorability of the rearrangement. acs.org The peculiar nature of this rearrangement is further emphasized by the chirality of the bridged carbocation intermediate, which can allow nucleophilic attack to occur with complete retention of enantiopurity. nih.gov
This strategy has been used to convert protoadamantan-4-one into derivatives like 1-methyladamantan-2-one and various 1,2-dihalo- and 1,2-dihydroxyadamantanes. rsc.org
Nitroxylation provides a direct route to introduce nitrogen-containing functionalities onto the adamantane core. The reaction of 2-substituted adamantanes with nitric acid can lead to a mixture of nitroxy, hydroxy, and nitro derivatives at various positions. researchgate.net The use of a nitric acid-acetic anhydride (B1165640) system (HNO₃/Ac₂O) offers a method for selective nitroxylation, increasing the stability of the resulting nitrate (B79036) esters and reducing the formation of alcohol byproducts. researchgate.netnih.gov
For 2-substituted adamantanes, nitroxylation often proceeds at the bridgehead positions (C1 and C5). researchgate.net For instance, 2-methyladamantane (B1584094) undergoes nitroxylation at the 1 and 5 positions, yielding a mixture of 1,2- and 1,4-isomeric nitroxy derivatives. researchgate.net These intermediate nitroxy derivatives can then be converted to the corresponding amines. A one-pot method involves the sequential reaction of the adamantane with nitric acid, followed by amination of the intermediate nitroxy derivative with urea. researchgate.net This provides a pathway to amino-substituted adamantanes that can be further modified. researchgate.net
| Starting Material Example | Reagent System | Key Intermediate | Final Product Example |
| 2-Methyladamantane | 1. Nitric Acid2. Urea | 1-Nitroxy-2-methyladamantane | 1-Amino-2-methyladamantane |
| 1,3-Dichloroadamantane | Fuming Nitric Acid | 3-Chloroadamantan-1-yl nitrate | Adamantane-1,3-diyl dinitrate |
Orthogonal Functionalization and Scaffold Construction for Advanced Architectures
The rigid, three-dimensional structure of the adamantane cage makes it an excellent scaffold for the construction of advanced molecular architectures. Orthogonal functionalization is a key strategy wherein multiple, distinct functional groups are introduced onto the adamantane core, allowing for selective chemical modifications at different positions without interfering with other groups. This approach enables the precise assembly of complex molecules with tailored properties.
The concept of "(3 + 1) scaffolds" has been developed for adamantane derivatives, where three identical functional groups are positioned on the bridgehead carbons, and a fourth, different group is located at another bridgehead. researchgate.net This design allows for the attachment of three identical molecular arms and one unique moiety, which is useful for creating C3-symmetric multivalent ligands for applications in protein recognition. researchgate.net
To achieve this, chemists employ a variety of orthogonal "click" chemistries, which are reactions known for their high efficiency, selectivity, and mild reaction conditions. nih.gov By installing functional groups that are amenable to different click reactions, researchers can sequentially or simultaneously attach various molecules to the adamantane scaffold. For example, a scaffold might be equipped with an azide (B81097), an alkyne, and a thiol. The azide can undergo a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the alkyne can participate in a thiol-yne reaction, and the thiol can react via a thiol-ene coupling. nih.gov This orthogonality allows for the construction of patterned surfaces and complex biological chimeras with precise control over the placement of each component. nih.gov
Table 1: Examples of Orthogonal Reaction Pairs for Adamantane Scaffold Functionalization
| Reaction 1 | Reactive Group 1 | Reaction 2 | Reactive Group 2 | Orthogonality |
|---|---|---|---|---|
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Alkyne | Thiol-ene Reaction | Thiol, Alkene | High |
| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Cyclooctyne | Amide Coupling | Carboxylic Acid, Amine | High |
| Diels-Alder Reaction | Diene, Dienophile | Nitroxide Radical Capture | Nitroxyl Radical | Moderate |
| Michael Addition | Michael Acceptor, Nucleophile | Reductive Amination | Carbonyl, Amine | High |
Synthesis of Other Key Functionalized Derivatives (e.g., carboxylic acids, amides)
The synthesis of functionalized derivatives, particularly carboxylic acids and amides of 2-amino-2-methyladamantane, is crucial for their application as building blocks in medicinal and materials chemistry. The introduction of these functional groups allows for further conjugation to other molecules through standard techniques like amide bond formation. researchgate.net
A notable example is the synthesis of 2-aminoadamantane-2-carboxylic acid, an unnatural, achiral amino acid. researchgate.net A high-yielding and scalable flow-based process has been developed for its preparation, which mitigates the risks associated with hazardous reagents and conditions often found in batch synthesis. researchgate.net The synthesis typically starts from 2-adamantanone (B1666556) and proceeds through the formation of a hydantoin (B18101) intermediate, which is subsequently hydrolyzed to yield the desired amino acid. researchgate.net
The synthesis of N-adamantyl amides is often achieved through the Ritter reaction. This reaction involves treating an alcohol or an alkyl halide with a nitrile in the presence of a strong acid. google.com For adamantane derivatives, this method can be catalyzed by various compounds, including manganese complexes, which allow the reaction to proceed in an aqueous environment without strong acids. researchgate.net N-(Adamantan-1-yl)amides have been synthesized in yields of 70–90% by reacting 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts. researchgate.net These amide derivatives serve as important intermediates for more complex molecules. mdpi.com
Table 2: Synthetic Routes to Adamantane Carboxylic Acids and Amides
| Starting Material | Reagents | Product | Key Features |
|---|
Advanced Synthetic Methodologies and Scale-Up Considerations
One-Pot Synthesis Techniques for Adamantane Derivatives
Domino reactions are a powerful class of one-pot syntheses. For instance, the adamantane framework can be constructed through a series of acid- and base-catalyzed condensation and cyclization steps starting from relatively simple precursors. mdpi.com One such approach involves successive Michael additions followed by an acid-catalyzed cyclization to form the tricyclic adamantane core. mdpi.com Another example is the one-pot multi-functionalization of sila-adamantane, where sequential reactions with potassium tert-butoxide and various electrophiles allow for the controlled installation of multiple functional groups onto the cage structure in a single procedure. researchgate.net These methods provide rapid access to complex, functionalized adamantanes that would otherwise require lengthy, multi-step synthetic sequences. mdpi.com
Table 3: Comparison of One-Pot Strategies for Adamantane Synthesis
| Strategy | Description | Starting Materials | Key Intermediates | Advantages |
|---|---|---|---|---|
| Domino Michael Reactions | A cascade of Michael additions followed by intramolecular cyclization. mdpi.com | Ethyl 2,4-dioxocyclohexanecarboxylate | Bicyclic compounds | Rapid construction of the adamantane core from simple precursors. mdpi.com |
| Scandium(III) Triflate Initiated Cyclization | A Lewis acid initiates a cyclization that is trapped by various nucleophiles. mdpi.com | Ketoolefine | Adamantyl cation | Access to diverse 1,2-disubstituted derivatives in good yields. mdpi.com |
| Multi-functionalization of Sila-adamantane | Sequential deprotonation and reaction with electrophiles. researchgate.net | Sila-adamantane | Carbanionic species | Controlled, site-selective introduction of multiple functional groups. researchgate.net |
Methodologies for Scale-Up Synthesis of Adamantane Derivatives
Transitioning a synthetic route from the laboratory bench to a larger, industrial scale presents significant challenges, including safety, cost-effectiveness, and process robustness. For adamantane derivatives, several factors must be considered for successful scale-up.
One major consideration is the choice of reagents. For example, reductions using lithium aluminum hydride (LiAlH₄) are common in the lab but are expensive and pose safety risks on a large scale. enamine.net Alternative, safer, and more catalytic approaches are often necessary. The use of tributyltin hydride as a catalyst can reduce reaction times, but scaling this procedure can lead to an increase in side-products. enamine.net
Purification is another critical aspect of scale-up. Methods that are simple and efficient, such as crystallization or washing with an appropriate aqueous solution, are preferred over chromatographic techniques which are difficult and costly to implement on a large scale. acs.org A practical and scalable synthesis of 1,3-adamantanediol (B44800) highlights the importance of developing a process with good reaction selectivity and an easy purification method to achieve high isolated yields (up to 95%) and purity (>99%). acs.org
Modern flow chemistry offers a promising solution for the scale-up of adamantane synthesis. As demonstrated in the synthesis of 2-aminoadamantane-2-carboxylic acid, mesoreactor flow devices can simplify the handling of hazardous reagents and extreme reaction conditions, making the process safer and more scalable. researchgate.net Similarly, developing efficient methods for key precursors, such as 1-methyladamantane, is crucial for their wider use in medicinal chemistry research. enamine.net
Table 4: Challenges and Solutions in Scaling Up Adamantane Synthesis
| Challenge | Laboratory-Scale Solution | Scale-Up Issue | Industrial-Scale Solution |
|---|---|---|---|
| Reagent Safety & Cost | Lithium aluminum hydride (LiAlH₄) reduction | Expensive, hazardous, inefficient on large scale. enamine.net | Catalytic hydrogenation or alternative, safer reducing agents. enamine.net |
| Purification | Column chromatography | Time-consuming, high solvent usage, not cost-effective. | Crystallization, selective precipitation, or washing with aqueous solutions. acs.org |
| Reaction Conditions | High temperatures, high pressures | Requires specialized and costly industrial reactors. | Flow chemistry using mesoreactors to safely handle extreme conditions. researchgate.net |
| Byproduct Formation | Tolerated at small scale | Can significantly lower yield and purity, complicating purification. enamine.net | Optimization of reaction conditions (temperature, catalyst loading) to improve selectivity. acs.org |
Structure Activity Relationship Sar and Molecular Design Principles for Adamantane Amines
Influence of the Adamantane (B196018) Moiety on Molecular Recognition and Interactions
The adamantane core serves as more than just a passive carrier for functional groups; it actively influences how a molecule interacts with its biological target. Its inherent structural features are key to its utility in drug design. mdpi.compublish.csiro.au
The adamantane framework is a highly rigid and symmetric hydrocarbon scaffold. researchgate.netpublish.csiro.au This rigidity is a significant advantage in molecular design because it locks the attached functional groups into specific spatial orientations, minimizing conformational flexibility. rsc.org This precise control over the geometry of the molecule facilitates the optimization of interactions with biological targets, such as receptor binding sites or enzyme active sites, which can lead to enhanced potency and selectivity. researchgate.netpublish.csiro.au The stable, cage-like structure can also physically protect adjacent functional groups from being broken down by metabolic enzymes, thereby increasing the stability and plasma half-life of the drug. mdpi.compublish.csiro.au This "shielding" effect contributes to improved pharmacokinetic profiles. scispace.com The defined orientation of substituents on the adamantane core allows for a more predictable binding mode, which is a foundational principle in the design of enzyme inhibitors and other targeted therapies. scispace.comnih.gov
In modern drug discovery, there is a growing emphasis on creating molecules with greater three-dimensionality to better interact with the complex, non-planar surfaces of biological targets. publish.csiro.aunih.gov The adamantyl group, with its bulky, globular shape, is an excellent tool for this purpose, allowing medicinal chemists to "escape the flat land" of traditional aromatic, two-dimensional molecules. publish.csiro.aupublish.csiro.au The unique three-dimensional structure of adamantane facilitates a more effective exploration of a drug target's shape and binding pockets. publish.csiro.au Its dimensions and bulk can be an ideal match for fitting into the cavities of various host molecules, including ion channels and enzymes. mdpi.com This ability to occupy three-dimensional space is a key reason for its incorporation into drug candidates targeting the central nervous system (CNS), where interaction with complex ion channel proteins is often required. researchgate.net
Contributions of Specific Substituents to Activity and Selectivity
While the adamantane cage provides the foundational structure, the nature and positioning of substituents are critical in defining the specific biological activity and selectivity of the compound. ontosight.ai
The location of substituents on the adamantane nucleus has a profound impact on pharmacological activity. While many clinically relevant adamantane derivatives are substituted at the bridgehead (1-position), substitution at the methylene (B1212753) bridge (2-position), as seen in 2-amino-2-methyladamantane, creates a different stereoelectronic profile that can drastically alter target interaction. nih.gov
Research comparing 1- and 2-substituted aminoadamantanes in the context of anti-influenza activity has demonstrated the critical nature of this positioning. nih.gov These studies reveal that minor changes in the position of the amino group can lead to significant differences in potency, highlighting a complex SAR. nih.gov For instance, "2-rimantadine" was found to be more potent than its 1-substituted counterpart, rimantadine, whereas "2-amantadine" was significantly less potent than amantadine (B194251). nih.gov This suggests that the interaction between the substituent and its specific location on the cage is a key determinant of activity. nih.gov The presence of both an amino and a methyl group at the 2-position, as in this compound, introduces specific steric and electronic features. These groups can encounter steric clashes or form favorable interactions within a binding pocket, depending on the target's specific topology. researchgate.net For example, in studies of the influenza M2 channel, mutations at residue Gly34 were predicted to cause steric hindrance with the amino and methyl groups of a bound drug. researchgate.net
Table 1: Relative Antiviral Potency of 1- and 2-Substituted Adamantane Amines
| Compound | Substitution Position | Relative Potency | Source |
| Amantadine | 1-Amino | Baseline | nih.gov |
| "2-Amantadine" | 2-Amino | Significantly less potent than Amantadine | nih.gov |
| Rimantadine | 1-Amino (N-methylated) | More potent than Amantadine | nih.gov |
| "2-Rimantadine" | 2-Amino (N-methylated) | 3.7 times more potent than Rimantadine | nih.gov |
The adamantane moiety is characterized by its significant lipophilicity (hydrophobicity) and steric bulk, both of which are crucial modulators of biological activity. researchgate.netresearchgate.net The incorporation of an adamantyl group can increase a molecule's calculated partition coefficient (cLogP) by approximately 3.1 log units, which can be highly beneficial for enhancing the bioavailability of otherwise water-soluble compounds. publish.csiro.au This increased lipophilicity facilitates the passage of the molecule across biological membranes, such as the blood-brain barrier. researchgate.netresearchgate.net
The steric bulk of the adamantyl group contributes to biological activity in several ways. It can serve as a "hydrophobic anchor," facilitating the entry and positioning of the molecule within the lipid bilayer of cell membranes or into hydrophobic pockets within a target protein. mdpi.compensoft.net This bulky nature can also enhance the stability of binding to a target through increased London dispersion forces and other non-covalent interactions. publish.csiro.au Furthermore, the steric hindrance provided by the cage can physically block access to a channel or an active site, a mechanism observed in adamantane-based ion channel blockers. mdpi.com
Molecular Modification Strategies for this compound Derivatives
Molecular modification is a cornerstone of drug discovery, aimed at systematically altering a lead compound to produce analogues with superior pharmacological properties. biomedres.us For a scaffold like this compound, several strategies can be employed to generate novel derivatives with potentially enhanced activity, selectivity, or improved pharmacokinetic profiles.
One common strategy is the direct functionalization of the adamantane core. nih.gov Advances in synthetic chemistry have enabled direct C-H to C-C bond conversions, allowing for the introduction of a wide array of functional groups, including alkenes, alkynes, arenes, and carbonyls, onto the hydrocarbon cage. nih.gov This allows for the exploration of new interactions with a biological target.
Another key approach involves modification of the existing substituents. The primary amino group of this compound is a versatile handle for chemical modification. For example, it can be converted into various amides, sulfonamides, or ureas. The introduction of an amide function into adamantane structures has been shown to produce potent and selective enzyme inhibitors. ksu.edu.sa Additionally, the "add-on" strategy, where the adamantane moiety is linked to other known pharmacophores, can be used to combine the beneficial properties of the adamantane cage (enhanced stability and lipophilicity) with the established activity of another drug class. scispace.com These rational modifications, guided by SAR principles, are essential for optimizing the therapeutic potential of adamantane-based compounds. biomedres.us
Investigating Linker Lengths and Chemical Group Variations on the Adamantane Scaffold
The length and chemical nature of linkers connecting the adamantane core to other pharmacophores can significantly impact biological activity. Studies on dicationic adamantane derivatives have shown that a linker of a specific length, such as a -(CH2)5- chain, can be optimal for achieving maximum activity at certain receptors. nih.gov
Furthermore, variations in chemical groups attached to the adamantane scaffold play a critical role in determining potency and selectivity. For instance, in the context of antiviral activity, the addition of a methyl group to the adamantane core, as seen in rimantadine, can increase efficacy compared to its non-methylated counterpart, amantadine. pharmacy180.com However, increasing the size of N-substituents on aminoadamantanes generally leads to diminished activity. scispace.com The position of substitution is also a key determinant of activity. For example, "2-rimantadine" has demonstrated significantly higher potency than both amantadine and rimantadine, while "2-amantadine" was less potent than amantadine. nih.gov
The introduction of different functional groups can also dramatically alter the biological profile. While N-alkylation of some aminoadamantanes can decrease antiviral activity, the incorporation of an amino group at the 3-position of a benzene (B151609) ring in certain adamantyl carboxamide series can lead to favorable interactions with enzymes. nih.govnih.gov Conversely, a basic and hydrophilic substitution in other regions of the molecule may be detrimental to activity. nih.gov
Table 1: Impact of Linker and Substituent Variations on Adamantane Derivatives
| Parent Compound | Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| Dicationic Adamantane Derivative | -(CH2)5- linker | Maximum activity for AMPAR channel block | nih.gov |
| Amantadine | Addition of α-methyl group (Rimantadine) | Increased antiviral potency | pharmacy180.com |
| Aminoadamantanes | Increasing size of N-substituents | Diminished antiviral activity | scispace.com |
| Amantadine | Substitution at the 2-position ("2-amantadine") | Significantly less potent than amantadine | nih.gov |
| Rimantadine | Substitution at the 2-position ("2-rimantadine") | 3.7 times more potent than rimantadine | nih.gov |
| Adamantyl Carboxamide | 3-amino substitution on benzene ring | Favorable enzyme interactions | nih.gov |
| Adamantyl Carboxamide | 3-methylamino substitution | Sharp decrease in activity | nih.gov |
Design of Hybrid Skeletons for Enhanced Biological Specificity
The creation of hybrid molecules, which combine the adamantane scaffold with other pharmacophores, is a promising strategy for developing new drugs with enhanced biological specificity. ontosight.ainih.gov This approach leverages the favorable physicochemical properties of the adamantane moiety to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of the resulting hybrid compound. ontosight.ai
For example, hybrid molecules incorporating features from both polyamine toxins and semipotent AMPA receptor channel blockers have been shown to be significantly more potent than either of their parent structures. nih.gov Another strategy involves creating hybrid structures between amantadine and other scaffolds, such as trishomocubane σ-agonists, to explore new therapeutic possibilities. publish.csiro.au The synthesis of thiosemicarbazones containing adamantane skeletons has also yielded compounds with significant biological activities. mdpi.com These "hybrid molecules" are designed to orient pharmacophoric groups in positions that are beneficial for enhanced interaction with the target's active site. scispace.com
Table 2: Examples of Hybrid Adamantane Skeletons
| Hybrid Concept | Parent Scaffolds | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Dicationic Adamantane Derivatives | Polyamine toxins, AMPAR channel blockers | Neurological disorders | nih.gov |
| Amantadine Hybrids | Amantadine, Trishomocubane σ-agonists | CNS disorders | publish.csiro.au |
| Adamantane-containing Thiosemicarbazones | Adamantane, Thiosemicarbazone | Antimicrobial, Anticancer | mdpi.com |
Theoretical Frameworks for SAR Analysis
Computational methods are increasingly being employed to understand and predict the structure-activity relationships of adamantane derivatives, guiding the design of more effective and specific therapeutic agents.
Computational Approaches to Structure-Activity Relationship Investigations
A variety of computational techniques are utilized to investigate the SAR of adamantane derivatives. Molecular docking studies, for instance, can predict the binding mode and affinity of a ligand within the active site of a biological target. tandfonline.comksu.edu.saresearchgate.net These studies can reveal key interactions, such as hydrogen bonding and van der Waals forces, that stabilize the ligand-receptor complex. uoa.gr For example, docking simulations of an adamantane derivative with a glutamate (B1630785) receptor suggested inhibitory activity. tandfonline.com
Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to determine the electronic properties of molecules, including their electrostatic potential maps and frontier molecular orbitals, which provide insights into molecular polarity and stability. tandfonline.comuoa.gr These methods can also be used to predict chemical descriptors in different solvents. tandfonline.com
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor interactions over time, helping to understand the stability of the complex and the conformational changes that may occur upon binding. tandfonline.comksu.edu.sauoa.gr Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activities, enabling the prediction of the potency of new, unsynthesized derivatives. jocpr.com These computational approaches, often used in combination, provide a powerful theoretical framework for the rational design of novel adamantane-based drugs. ksu.edu.sauoa.gr
Computational Chemistry and Theoretical Studies of 2 Amino 2 Methyladamantane
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and intrinsic properties of molecules. Such calculations allow for the exploration of molecular geometries, energies, and reaction mechanisms without the need for empirical data.
For adamantane (B196018) derivatives, DFT calculations are commonly used to optimize the molecular geometry and calculate thermodynamic properties. These calculations can determine key structural parameters and the relative energies of different conformers. For 2-Amino-2-methyladamantane, the primary conformational considerations would involve the rotation around the C-N and C-C bonds of the substituents.
Illustrative Data from DFT Calculations on Adamantane Derivatives: The following table illustrates the type of thermodynamic data that can be obtained from DFT calculations for various alkyladamantanes, providing a reference for what could be calculated for this compound.
| Compound | Total Energy (a.u.) | Enthalpy (a.u.) | Gibbs Free Energy (a.u.) |
| 1-n-propyladamantane | -0.25559 | 0.0808 | 0.307316 |
| 1-isopropyladamantane | -0.25327 | 0.1036 | 0.304719 |
| 2-n-propyladamantane | -0.25170 | 0.0945 | 0.306018 |
| 1,3-dimethyl-5-ethyladamantane | -0.25324 | 0.0098 | 0.330032 |
This table is interactive. Data is sourced from studies on related alkyladamantanes to exemplify the outputs of quantum chemical calculations.
Theoretical calculations are crucial for mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates. For this compound, this could involve studying its synthesis, rearrangement reactions, or its role as a reactant. For instance, the protoadamantane-adamantane rearrangement is a key transformation where computational studies can shed light on the mechanism.
Mechanistic studies on adamantane derivatives often involve calculating the energy profiles of proposed reaction coordinates. For example, in solvolysis reactions, calculations can help determine whether the reaction proceeds through a carbocation intermediate and can characterize the stability of such species. The presence of the electron-donating amino and methyl groups at the C2 position would be expected to influence the stability of any nearby carbocation intermediates.
The surrounding solvent can significantly influence the rate and outcome of a chemical reaction. Computational models can simulate these effects. One approach is the use of Linear Solvation Energy Relationships (LSERs), which correlate reaction rates or equilibrium constants with solvent parameters.
A study on the solvolysis of 2-chloro-2-methyladamantane utilized the Kamlet-Abraham-Taft equation to model the effect of different solvents on the reaction rate. The resulting equation provided insights into the nature of the transition state and the relative importance of solvent dipolarity/polarizability, hydrogen-bond acidity, and hydrogen-bond basicity. A similar approach could be applied to reactions involving this compound to understand how solvents interact with the molecule, particularly its polar amino group, during a reaction.
Example LSER Equation for a Related Compound: For the solvolysis of 2-chloro-2-methyladamantane, the derived LSER was: log k = -5.409 + 2.219π* + 2.505α₁ - 1.823β₁
Where:
k is the reaction rate constant.
π* measures solvent dipolarity/polarizability.
α₁ measures solvent hydrogen-bond acidity.
β₁ measures solvent hydrogen-bond basicity.
This equation demonstrates how computational and empirical data can be combined to predict reactivity in various environments.
Molecular Dynamics Simulations in Chemical and Biological Systems
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This is particularly useful for studying large, flexible systems and interactions in solution.
Adamantane and its derivatives are classic "guest" molecules in the field of supramolecular chemistry due to their size, shape, and hydrophobicity. They form stable inclusion complexes with various "host" macrocycles like cyclodextrins, cucurbiturils, and calixarenes. The amino group in this compound can provide an additional site for hydrogen bonding or electrostatic interactions, potentially increasing the strength and specificity of binding.
MD simulations are an effective tool for studying the process of a guest molecule entering the cavity of a host. These simulations can visualize the binding process, determine the stability of the resulting host-guest complex, and quantify the thermodynamic parameters of the interaction. This information is vital for designing novel drug delivery systems, sensors, or molecular machines based on these interactions.
Common Macrocyclic Hosts for Adamantane Guests:
| Macrocyclic Host | Key Features | Potential Interactions with this compound |
| Cyclodextrins | Truncated cone shape with a hydrophobic interior and hydrophilic exterior. | Hydrophobic interaction with the adamantane cage; potential hydrogen bonding between the amino group and hydroxyl rims. |
| Cucurbiturils | Barrel-shaped molecules with polar carbonyl portals. | Strong ion-dipole and hydrogen bonding interactions between the protonated amino group and the carbonyl portals. |
| Calixarenes | Cup-shaped molecules with a customizable upper and lower rim. | Hydrophobic interactions; potential for specific interactions depending on the functional groups on the calixarene. |
| Pillararenes | Pillar-shaped macrocycles with an electron-rich cavity. | Hydrophobic and CH-π interactions. |
This is an interactive table summarizing common macrocyclic hosts and their potential interactions.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand with its protein target. For adamantane derivatives, including this compound, these techniques provide critical insights into their pharmacological potential.
In silico screening, or virtual screening, utilizes computational methods to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach is a cornerstone of modern computer-aided drug design (CADD), enabling the rapid and cost-effective identification of promising lead compounds. mindsunderground.comnih.gov
For adamantane-based compounds, virtual screening campaigns are often employed to explore their potential against various therapeutic targets. The process involves several key steps:
Target Identification and Preparation: A three-dimensional structure of the biological target, obtained through methods like X-ray crystallography or cryo-electron microscopy, is prepared for docking.
Ligand Database Preparation: Large databases containing millions of compounds, such as ZINC, are prepared for screening. nih.gov This includes generating 3D conformations for each molecule.
Docking and Scoring: The ligand library is docked into the active site of the target protein. A scoring function is then used to estimate the binding affinity and rank the compounds. figshare.com
Hit Identification and Optimization: Top-ranked compounds, or "hits," are selected for further experimental validation. Computational methods can then be used to suggest chemical modifications to improve binding affinity and other pharmacological properties. mdpi.com
While specific virtual screening studies focusing exclusively on this compound are not prevalent in the literature, the methodology has been widely applied to the broader class of aminoadamantanes. These compounds are well-known for their interaction with targets like the influenza M2 proton channel and the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov Computational studies on these targets often screen libraries of adamantane derivatives to identify novel antagonists or understand structure-activity relationships (SAR). nih.govnih.gov
Molecular docking simulations provide detailed predictions of how a ligand like this compound interacts with amino acid residues within the binding pocket of a macromolecule. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for binding affinity and specificity.
NMDA Receptor Interaction: Aminoadamantanes are known antagonists of the NMDA receptor, an ion channel involved in synaptic plasticity and memory. nih.gov Docking studies have been used to elucidate their binding mechanism within the receptor's ion channel pore. The adamantane cage typically anchors the molecule within a hydrophobic pocket, while the amino group interacts with key residues to block ion conductance. nih.gov For instance, studies on related compounds show interactions with residues in the GluN1 and GluN2B subunits. nih.gov
Influenza M2 Channel Blockade: The antiviral activity of aminoadamantanes is attributed to their ability to block the M2 proton channel of the influenza A virus. Computational models have shown that the bulky adamantane cage fits into a hydrophobic pocket formed by specific residues like Val27 and Ser31 in the wild-type channel. nih.gov The positively charged amino group is positioned to block the passage of protons through electrostatic repulsion. nih.gov
Other Targets: The adamantane moiety is a versatile scaffold in medicinal chemistry. Docking studies have explored its derivatives against various other targets, such as the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), where the adamantane group occupies a lipophilic cleft near the active site. mdpi.com
The binding affinities and key interactions for representative adamantane derivatives with various biological targets, as determined by molecular docking studies, are summarized below.
| Ligand Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Adamantane-Thioamides | Urease | -6.6 to -7.1 | Asp730, Met746 |
| Aminoadamantanes | Influenza M2 Channel (wild-type) | Not specified | Val27, Ala30, Ser31 |
| Ifenprodil Analogues | NMDA Receptor (GluN2B) | > -8.0 | Phe114, Phe176 |
| Adamantane-Triazoles | 11β-HSD1 | -7.5 to -8.9 | Ser170, Tyr183 |
This table is generated from data found in multiple sources. mdpi.com
Advanced Computational Methodologies
Beyond standard molecular docking, more advanced computational methods are employed to study complex chemical processes, such as reaction mechanisms and enzymatic catalysis, with higher accuracy.
The Quantum Mechanics/Molecular Mechanics (QM/MM) method is a powerful simulation technique that combines the accuracy of quantum mechanics with the efficiency of molecular mechanics. researchgate.net In a QM/MM simulation, a small, chemically active part of the system (e.g., the ligand and the active site residues involved in a chemical reaction) is treated with computationally expensive QM methods. The rest of the system, such as the bulk of the protein and surrounding solvent, is treated with more efficient MM force fields. nih.govresearchgate.net
This hybrid approach is particularly useful for:
Studying Enzyme-Catalyzed Reactions: QM/MM can model the electronic rearrangements that occur during bond breaking and formation within an enzyme's active site. nih.gov
Calculating Accurate Binding Energies: It can provide more precise estimations of ligand-protein interaction energies by accounting for electronic polarization.
Investigating Reaction Pathways: The method allows for the mapping of potential energy surfaces and the identification of transition states in chemical reactions.
While specific QM/MM studies on this compound are not widely published, the methodology has been applied to understand reactions involving the adamantane core. For example, quantum-chemical calculations using density functional theory (DFT), a QM method, have been used to study the mechanisms of adamantane alkylation, a process of industrial importance. researchgate.net Such studies elucidate the energetics of intermediate steps and transition states, providing a level of detail that pure MM methods cannot achieve. researchgate.net A QM/MM approach would extend this by modeling the reaction within a complex catalytic environment, such as a zeolite or an enzyme. chemrxiv.org
A frontier in computational chemistry is the use of oriented external electric fields (EEFs) to influence and control chemical reactions. nih.gov This concept, sometimes termed "electric field catalysis," is inspired by the strong, oriented electric fields that exist within enzyme active sites, which are thought to contribute significantly to their catalytic power.
Applying an EEF in a computational model can:
Stabilize Transition States: An electric field aligned along the "reaction axis"—the direction of electron reorganization—can lower the activation energy of a reaction, thereby increasing its rate.
Alter Reaction Mechanisms: An EEF can favor one reaction pathway over another, potentially leading to different products.
Control Selectivity: By orienting the field off the reaction axis, it may be possible to control the stereoselectivity or regioselectivity of a reaction.
This methodology is still largely theoretical but holds immense promise. For a molecule like this compound, one could envision applying an EEF in a simulation to model its behavior in a biosensor or to explore its potential involvement in redox reactions. For instance, an EEF could be used to model and promote a specific C-H bond functionalization on the adamantane cage, a reaction that is typically challenging to control. The application of an EEF directly impacts the molecular structure and electronic environment, potentially enabling unprecedented control over chemical reactivity. nih.gov
Spectroscopic Characterization and Analytical Methodologies for 2 Amino 2 Methyladamantane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of adamantane (B196018) derivatives. semanticscholar.org Due to the compact and highly symmetrical nature of the adamantane cage, proton (¹H) and carbon-¹³ (¹³C) NMR spectra can exhibit significant signal overlap, making multidimensional techniques essential for complete assignment. semanticscholar.org
The ¹H and ¹³C NMR spectra of 2-Amino-2-methyladamantane are dictated by its unique three-dimensional structure. The adamantane cage itself consists of four interconnected cyclohexane (B81311) rings in chair conformations, resulting in a complex array of proton and carbon environments. The introduction of two substituents at a secondary (bridge) carbon atom (C-2) breaks the molecule's highest symmetry, rendering many of the cage's protons and carbons chemically non-equivalent.
¹H NMR Spectroscopy: The proton spectrum is characterized by a series of multiplets in the aliphatic region, typically between 1.5 and 2.5 ppm. semanticscholar.org The protons on the adamantane cage experience complex spin-spin coupling, leading to broad, overlapping signals that can be challenging to resolve with one-dimensional NMR alone. The methyl protons are expected to appear as a singlet at a higher field (lower ppm) compared to the cage protons, while the amine (NH₂) protons would present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon framework. For the parent adamantane molecule, symmetry results in only two distinct signals for the four methine (CH) and six methylene (B1212753) (CH₂) carbons. nih.gov In this compound, the substitution at C-2 removes this symmetry. The quaternary carbon at the point of substitution (C-2) would be significantly deshielded. The methyl carbon will appear at a characteristic high-field position. The remaining methine and methylene carbons of the adamantane cage will display a range of chemical shifts influenced by their spatial relationship to the amino and methyl groups. acs.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| C2-CH₃ | ~1.1 - 1.3 | ~25 - 30 | Singlet |
| C2-NH₂ | Variable (e.g., 1.5 - 3.0) | N/A | Broad Singlet |
| Adamantane CH | ~1.9 - 2.5 | ~35 - 45 | Multiplet |
| Adamantane CH₂ | ~1.6 - 2.0 | ~30 - 40 | Multiplet |
| C-2 (Quaternary) | N/A | ~50 - 60 | N/A |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.
Given the spectral complexity of adamantane derivatives, two-dimensional (2D) NMR techniques are indispensable for definitive structural assignment. semanticscholar.org
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity through the adamantane framework.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms, which is crucial for confirming the placement of the methyl and amino groups on the C-2 position and for assigning quaternary carbons.
For studying the molecule's behavior in solution, advanced NMR methods combined with computational approaches are employed. Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of protons, which helps in defining the molecule's preferred conformation. nih.govmdpi.com Furthermore, Molecular Dynamics (MD) simulations can be used in conjunction with experimental NMR data to build a comprehensive model of the conformational landscape and dynamic processes of the molecule in solution. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and exploring the fragmentation pathways of this compound, providing vital clues to its structure.
The electron ionization (EI) mass spectrum of adamantane and its derivatives is characterized by a stable molecular ion and a series of fragmentation patterns resulting from the cleavage of the rigid cage structure. cdnsciencepub.comcdnsciencepub.com For this compound (Molecular Weight: 165.28 g/mol ), the following fragmentation patterns are anticipated:
Loss of a Methyl Group ([M-15]⁺): The most prominent fragmentation pathway is often the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation at m/z 150. This is typically the base peak in the spectrum.
Loss of Ammonia (B1221849) ([M-17]⁺): Cleavage of the amino group as ammonia (NH₃) can occur, leading to a fragment at m/z 148.
Cage Fragmentation: The adamantane cage itself undergoes characteristic fragmentation, often involving the loss of C₃H₇ or C₄H₉ fragments. cdnsciencepub.com This leads to a series of lower mass ions, with prominent peaks often observed at m/z 107, 93, and 79. These ions correspond to various stable polycyclic or aromatic-like cations formed after the initial fragmentation and subsequent rearrangement. tandfonline.comtandfonline.com
Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Description |
| 165 | [C₁₁H₁₉N]⁺ | Molecular Ion (M⁺) |
| 150 | [C₁₀H₁₆N]⁺ | Loss of a methyl radical ([M-CH₃]⁺) - Likely Base Peak |
| 148 | [C₁₁H₁₆]⁺ | Loss of ammonia ([M-NH₃]⁺) |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation from cage fragmentation |
| 93 | [C₇H₉]⁺ | Characteristic cage fragment |
| 79 | [C₆H₇]⁺ | Characteristic cage fragment |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective hyphenated technique for the separation, identification, and purity assessment of volatile compounds like this compound and its derivatives. researchgate.netresearchgate.net
The analysis proceeds in two stages. First, the gas chromatograph separates the components of a sample mixture based on their volatility and interaction with the stationary phase of the GC column. sysydz.net Due to its specific molecular structure and polarity, this compound will have a characteristic retention time under a given set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). This retention time provides a preliminary identification and allows for the separation of the target compound from starting materials, byproducts, or solvents.
Following separation, the eluted compounds enter the mass spectrometer, which serves as a highly specific detector. The MS provides a mass spectrum for each eluting peak, acting as a molecular fingerprint. sysydz.net By comparing the acquired mass spectrum with known libraries or by analyzing the fragmentation pattern as described above, the identity of the compound can be confirmed. mdpi.comnih.gov The area under the chromatographic peak is proportional to the amount of the compound, allowing for quantitative analysis and the determination of purity by comparing the peak area of the main compound to the areas of any impurity peaks. researchgate.net
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational energy levels of specific bonds. nih.gov For this compound, the IR spectrum would be dominated by:
N-H Stretching: The primary amine group will show two characteristic medium-intensity absorption bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) are characteristic of the sp³ C-H bonds of the adamantane cage and the methyl group.
N-H Bending: A bending (scissoring) vibration for the primary amine typically appears in the 1590-1650 cm⁻¹ region.
C-H Bending/Rocking: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to the various bending, rocking, and scissoring vibrations of the CH₂ and CH groups within the rigid adamantane framework.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. scitepress.org Vibrations that cause a change in the polarizability of a molecule are Raman-active. nih.gov For this compound, which has a largely non-polar hydrocarbon framework, Raman spectroscopy is particularly useful. The spectrum would show:
C-H Stretching: Strong, sharp peaks in the 2800-3000 cm⁻¹ region corresponding to the numerous C-H bonds.
C-C Stretching: The vibrations of the carbon-carbon bonds of the adamantane cage give rise to characteristic peaks in the 800-1200 cm⁻¹ range. These are often strong in the Raman spectrum due to the symmetric nature of the cage vibrations.
Cage Deformation Modes: A series of sharp peaks at lower frequencies (< 800 cm⁻¹) correspond to the deformation and breathing modes of the entire adamantane cage.
Together, IR and Raman spectra provide a comprehensive vibrational profile, confirming the presence of the amine functional group and the integrity of the adamantane core structure. nih.gov
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is characterized by the distinct vibrations of its primary amine (-NH2), methyl (-CH3), and adamantane cage moieties.
The primary amine group gives rise to several characteristic absorption bands. A pair of medium-intensity bands typically appears in the 3500–3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds rockymountainlabs.comopenstax.orgorgchemboulder.com. The presence of two bands in this region is a definitive indicator of a primary amine openstax.orgorgchemboulder.com. Additionally, the N-H bending or "scissoring" vibration is observed as a medium to strong band in the 1650–1580 cm⁻¹ range orgchemboulder.comwikieducator.org. A broad band resulting from N-H wagging may also be seen between 910-665 cm⁻¹ orgchemboulder.comwikieducator.org. The C-N stretching vibration for aliphatic amines like this compound is typically found in the 1250–1020 cm⁻¹ region and can be of weak to medium intensity orgchemboulder.comlibretexts.org.
The adamantane cage and the methyl group contribute to the C-H stretching region. The spectrum exhibits strong absorption bands near 2900 cm⁻¹, which are characteristic of C-H stretches in the CH and CH₂ groups of the adamantane skeleton, as well as the CH₃ group researchgate.net. Specifically, CH₂ scissoring vibrations are expected around 1450 cm⁻¹, while various rocking, wagging, and twisting motions of the cage structure appear in the fingerprint region between 1400 cm⁻¹ and 1000 cm⁻¹ researchgate.net. Skeletal deformations of the rigid adamantane cage produce signals below 1000 cm⁻¹ researchgate.net.
The table below summarizes the expected characteristic IR absorption bands for identifying the functional groups of this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) | Medium |
| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium - Strong |
| Aliphatic Amine (R₃C-N) | C-N Stretch | 1250 - 1020 | Weak - Medium |
| Primary Amine (R-NH₂) | N-H Wag | 910 - 665 | Medium, Broad |
| Adamantane & Methyl | C-H Stretch | ~2950 - 2850 | Strong |
| Adamantane (CH₂) | CH₂ Scissoring | ~1450 | Medium |
| Adamantane Cage | Skeletal Deformations | < 1000 | Medium - Weak |
This table presents generalized data based on characteristic vibrational frequencies for functional groups.
Surface-Enhanced Raman Spectroscopy (SERS) for Structural Analysis of Adsorbed Molecules
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver wikipedia.org. This enhancement allows for the detection of analytes at very low concentrations and provides detailed structural information based on the molecule's vibrational modes wikipedia.orgnih.gov. For this compound, SERS can elucidate the molecule's orientation and interaction with the metal surface.
The SERS enhancement mechanism is twofold: a long-range electromagnetic enhancement from localized surface plasmons on the metal nanostructure and a short-range chemical enhancement involving charge-transfer between the molecule and the surface wikipedia.orgnih.gov. The chemical enhancement is particularly relevant for molecules that can chemisorb onto the metal. The primary amine group of this compound, with its lone pair of electrons on the nitrogen atom, is expected to be the primary site of interaction and chemisorption on gold or silver SERS substrates beilstein-journals.orgacs.org.
This direct interaction means that vibrational modes of bonds closest to the nitrogen atom will experience the greatest signal enhancement. Consequently, the C-N stretching vibration is expected to be a prominent feature in the SERS spectrum. Furthermore, vibrations associated with the adamantane cage, particularly those involving the carbon atom bonded to the amine group (C2) and adjacent carbons, should be significantly enhanced. The orientation of the molecule on the surface will influence which modes are enhanced, according to SERS selection rules nih.govresearchgate.net. If the molecule adsorbs via the amino group, vibrations perpendicular to the surface are often preferentially enhanced.
The SERS spectrum would therefore provide a unique fingerprint, highlighting the adamantane-amine linkage. The intense C-H stretching modes of the adamantane cage and methyl group, while present, may be less enhanced relative to the modes of the functional groups directly interacting with the surface. This selectivity makes SERS a powerful tool for studying the surface chemistry and structural details of adsorbed this compound.
The table below lists the potential SERS-active modes for this compound upon adsorption on a plasmonic surface.
| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Enhancement |
| Aliphatic Amine (R₃C-N) | C-N Stretch | 1250 - 1020 | Strong |
| Adamantane Cage | Skeletal Vibrations (near C2) | 700 - 1000 | Strong |
| Methyl Group | C-H Bending/Rocking | 1450 - 1350 | Medium |
| Primary Amine (R-NH₂) | N-H Wag/Twist | 910 - 665 | Medium |
| Adamantane & Methyl | C-H Stretch | ~2950 - 2850 | Medium - Weak |
This table presents hypothetical data based on SERS principles and the expected interaction of the molecule with a metal surface.
Applications of 2 Amino 2 Methyladamantane and Its Derivatives in Chemical Biology and Advanced Materials Research
Utilization as Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with and report on the status of biological macromolecules, providing powerful tools to investigate cellular processes. nih.gov The adamantane (B196018) scaffold is an excellent recognition element for such probes, as its bulky, hydrophobic nature facilitates binding to complementary pockets in proteins, often enhancing stability and cell permeability. nih.gov
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that employs active site-directed chemical probes to assess the functional state of enzymes within complex biological systems. nih.govnih.gov These activity-based probes (ABPs) typically consist of three core components: a recognition element that directs the probe to a specific enzyme or enzyme family, a reactive group (or "warhead") that forms a covalent bond with a catalytically active residue in the enzyme's active site, and a reporter tag for detection and identification. nih.gov
The 2-amino-2-methyladamantane scaffold is well-suited for the design of the recognition element of ABPs. Its defined three-dimensional structure and lipophilicity can be exploited to target the hydrophobic binding pockets of various enzymes. nih.govmdpi.com By attaching a suitable reactive group and a reporter tag (such as a fluorophore or a biotin (B1667282) tag for enrichment), adamantane-based ABPs can be synthesized to profile the activity of specific enzyme classes. For instance, an ABP designed around the this compound core could be used to selectively label and identify overactive enzymes in disease states, such as cancer, providing valuable diagnostic information and potential therapeutic targets. nih.govmdpi.com
| Component | Function | Example Moiety |
|---|---|---|
| Recognition Element | Provides binding affinity and selectivity for the target enzyme's active site. | This compound |
| Reactive Group ("Warhead") | Forms a stable, covalent bond with a key catalytic residue (e.g., serine, cysteine). | Fluorophosphonate, Acrylamide, or Epoxide |
| Reporter Tag / Handle | Enables visualization, enrichment, and identification of probe-labeled proteins. Can be a direct tag or a bio-orthogonal handle for later "click" chemistry attachment. | Fluorescein (for fluorescence imaging), Biotin (for affinity purification), Alkyne or Azide (B81097) (for click chemistry) nih.gov |
Beyond enzyme profiling, adamantane derivatives serve as versatile tools for probing a wider range of protein functions and signaling pathways. The adamantane cage can be incorporated into ligands to enhance their binding affinity and selectivity for specific receptors or protein pockets. nih.gov This strategy has been used to develop inhibitors for various targets, including viral proteins and cellular enzymes. nih.govmdpi.com
For example, a molecule like this compound can be functionalized to create probes that investigate protein-protein interactions or receptor binding. By attaching a photo-reactive group, a photoaffinity probe can be generated. Upon exposure to UV light, this probe can covalently crosslink to its binding partner, allowing for the identification of previously unknown cellular targets. Docking studies have shown that the adamantane scaffold can stabilize the binding of molecules within protein active sites through non-polar interactions with hydrophobic residues like valine, phenylalanine, and leucine. mdpi.com This makes adamantane-based tools particularly effective for studying proteins with deep, greasy binding pockets, helping to elucidate their roles in cellular signaling.
Scaffold Engineering for Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The adamantane group is a premier guest moiety in host-guest chemistry due to its ideal size, shape, and hydrophobicity for binding within the cavities of various macrocyclic hosts. nih.govmdpi.com
The non-polar adamantane cage fits snugly within the hydrophobic interiors of macrocyclic hosts like cucurbit[n]urils (CB[n]) and cyclodextrins (CDs), driven by the hydrophobic effect which releases high-energy water molecules from the cavity. nih.govnsf.gov This interaction forms highly stable host-guest complexes. The presence of the amino group on the this compound scaffold can further enhance binding affinity through hydrogen bonding or ion-dipole interactions with the polar portals of the host macrocycle. nih.gov
The binding affinity is exceptionally high, particularly with cucurbit nsf.govuril (CB nsf.gov), forming one of the strongest known non-covalent binding pairs in water. nsf.gov This strong and specific interaction is the foundation for numerous applications, from drug delivery to the construction of molecular machines. Studies on various adamantane derivatives, including 1-aminoadamantane, have elucidated the thermodynamics and kinetics of these interactions, providing a predictive framework for designing new supramolecular systems. mdpi.comrsc.org
| Guest Molecule | Host Molecule | Association Constant (Ka) [M⁻¹] |
|---|---|---|
| Adamantane Ammonium (Positively Charged) | Cucurbit nsf.govuril (CB nsf.gov) | ~4 x 10¹² |
| Neutral Adamantane Derivative | Cucurbit nsf.govuril (CB nsf.gov) | ~1 x 10⁹ |
| 1-Adamantanol | β-Cyclodextrin | ~5 x 10⁴ |
| 1-Aminoadamantane | β-Cyclodextrin | ~3 x 10³ |
Note: Data are representative values from various studies and can vary with experimental conditions. The high Ka values for CB nsf.gov highlight its exceptionally strong binding.
The powerful and predictable host-guest interaction between adamantane derivatives and macrocycles is a cornerstone for engineering self-assembling materials and molecular carriers. pensoft.net By functionalizing polymers, nanoparticles, or lipids with either adamantane groups or host macrocycles, researchers can create complex, stimulus-responsive systems. nih.gov
For instance, mixing a polymer chain decorated with cyclodextrins and another polymer functionalized with adamantane groups can lead to the spontaneous formation of a cross-linked hydrogel network. These non-covalent crosslinks can be reversible, allowing the material to respond to environmental cues like pH or competitive guest molecules. acs.org Similarly, this compound can be used as a "molecular anchor" to attach drugs or imaging agents to a cyclodextrin-based carrier, facilitating targeted delivery and controlled release. pensoft.netresearchgate.net Adamantane-appended amphiphiles have also been shown to form self-associating aggregates with potential applications in antimicrobial therapies. ukhsa.gov.uk
Building Blocks for Complex Molecular Architectures and Materials Science
A "building block" in chemistry is a molecule with a defined structure that can be readily incorporated into a larger, more complex assembly. illinois.eduresearchgate.net The adamantane cage, with its rigid, well-defined sp³-hybridized carbon framework, serves as an excellent three-dimensional building block. mdpi.comresearchgate.net
The this compound molecule offers multiple points for synthetic modification. The amino group can be readily transformed into amides, ureas, or other functionalities, allowing it to be "snapped" into larger structures like dendrimers or polymers. nih.gov The adamantane core itself imparts desirable properties to the final material, such as thermal stability, rigidity, and lipophilicity. This approach has been used to create everything from novel polymers and liquid crystals to precisely organized nanostructures. The use of adamantane as a core building block allows for the construction of molecules with specific three-dimensional geometries, which is crucial for creating materials with tailored functions in fields ranging from pharmaceuticals to electronics. illinois.edumdpi.com
Role in Polymer Science and Coating Development
Adamantane derivatives are incorporated into polymers to enhance their thermal and mechanical properties. wikipedia.org The rigid and bulky nature of the adamantyl pendant group can increase the glass transition temperature (Tg), improve thermal stability, and modify the mechanical strength of polymer chains. wikipedia.orgrsc.org Adamantane-based polymers have shown potential for applications such as specialized coatings for touchscreens. wikipedia.org
In one study, several semi-alicyclic polyimides were synthesized using adamantane-containing diamines. These polymers exhibited high glass transition temperatures, excellent optical transparency, and robust thermal and mechanical properties, making them promising candidates for optical and optoelectronic applications. rsc.org The properties of the polyimides were significantly influenced by substituents on the diamine monomers. For example, the inclusion of bulky methyl groups led to polymers with higher Tg and better optical properties, while fluorine atoms resulted in polymers with higher tensile modulus. rsc.org
Table 1: Properties of Adamantane-Containing Polyimides Data synthesized from research on polyimides derived from various adamantane-containing diamines and commercial dianhydrides. rsc.org
| Diamine Monomer | Dianhydride | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Tensile Strength | Elongation at Break |
|---|---|---|---|---|---|
| ADMDA | 6FDA | 340 °C | 525 °C | 105 MPa | 8.5% |
| DMADMDA | 6FDA | 385 °C | 510 °C | 80 MPa | 4.5% |
| FADMDA | 6FDA | 325 °C | 520 °C | 95 MPa | 5.0% |
ADMDA: 1,3-bis(4-aminophenyl) adamantane; DMADMDA: 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane; FADMDA: 1,3-bis(fluoro-aminophenyl) adamantane.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The rigid, well-defined tetrahedral geometry of the adamantane cage makes it an excellent building block, or "tecton," for the construction of crystalline materials like coordination polymers and metal-organic frameworks (MOFs). rsc.org MOFs are porous materials constructed from metal ions or clusters linked by organic ligands, and their properties are highly dependent on the geometry of these components. researchgate.netnih.govmdpi.com
Researchers have utilized adamantane derivatives, such as 1,3,5,7-tetrakis{4-(4-pyridyl)phenyl}adamantane and 1,3,5,7-tetrakis(4-cyanophenyl)adamantane, as rigid tetrahedral linkers to construct complex 3D frameworks. rsc.org For instance, a copper-based framework featuring a PtS topology was assembled, demonstrating a 4-fold interpenetrated structure. rsc.org Similarly, adamantane dicarboxylates have been used with various metal ions (Zn(II), Co(II), Cd(II)) to create a series of coordination polymers with diverse structures, including 1D tubes and 2D undulating layers. rsc.org The final structure and topology of these polymers are influenced by the specific adamantane carboxylate used and the coordinating metal ion. rsc.org The incorporation of amino groups into MOF linkers is a common strategy for post-synthetic modification, allowing for the introduction of new functionalities. ekb.eg
Table 2: Examples of Adamantane-Based Coordination Polymers
| Adamantane Linker | Metal Ion | Resulting Structure/Topology | Reference |
|---|---|---|---|
| 1,3,5,7-tetrakis{4-(4-pyridyl)phenyl}adamantane | Cu(II) | 3-D, 4-fold interpenetrated framework (PtS topology) | rsc.org |
| 1,3,5,7-tetrakis(4-cyanophenyl)adamantane | Mn(II) | 2-fold interpenetrated grid-like polymer | rsc.org |
| 1,3-adamantanedicarboxylic acid | Zn(II) | 1-D infinite tubular structure | rsc.org |
| 1,3-adamantanedicarboxylic acid | Co(II) | 2-D undulating layer with (44)-sql network | rsc.org |
Development of Novel Catalysts and Reagents
The distinct stereoelectronic properties of the adamantane scaffold have been exploited in the design of highly effective ligands and reagents for chemical synthesis. uq.edu.au
Adamantane-based Ligands in Transition Metal Catalysis
In transition metal catalysis, the properties of the ligands surrounding the metal center are crucial for tuning reactivity, selectivity, and stability. acs.org Adamantyl groups are incorporated into ligands, particularly phosphine (B1218219) ligands, to provide significant steric bulk and strong electron-donating character. uq.edu.au This combination of properties can enhance the catalytic activity of the metal center. uq.edu.auscholaris.ca
For example, tri(1-adamantyl)phosphine (PAd3) has been developed as a highly effective ligand that is more electron-releasing than the commonly used tri(tert-butyl)phosphine. acs.org The steric bulk of adamantyl phosphine ligands facilitates the formation of coordinatively unsaturated metal complexes, which accelerates key steps in catalytic cycles, such as oxidative addition. uq.edu.au This allows for reactions to proceed under milder conditions and enables the use of less reactive substrates, like aryl chlorides, in cross-coupling reactions. uq.edu.autechnologypublisher.com Despite their high reactivity, many adamantane-containing ligands exhibit remarkable stability, being resistant to air, moisture, and common decomposition pathways. uq.edu.autechnologypublisher.com These ligands have proven superior to existing catalysts in important transformations like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. technologypublisher.com
Table 3: Comparison of Tolman Cone Angles for Common Phosphine Ligands The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand. uq.edu.au
| Phosphine Ligand | Cone Angle (θ) in degrees |
|---|---|
| PPh3 (Triphenylphosphine) | 145° |
| PCy3 (Tricyclohexylphosphine) | 170° |
| P(t-Bu)3 (Tri-tert-butylphosphine) | 182° |
Use in Selective C-H Functionalization Methodologies
Directly converting a carbon-hydrogen (C-H) bond to a carbon-carbon or carbon-heteroatom bond is a primary goal in modern organic synthesis. chemrxiv.org The adamantane framework is often used as a model substrate to test new C-H functionalization methods due to its unusually strong and unactivated C-H bonds. nih.govresearchgate.net The bond dissociation energy (BDE) for a tertiary C-H bond in adamantane is approximately 99 kcal/mol, which is higher than that of its secondary C-H bonds (96 kcal/mol) and most other hydrocarbons. researchgate.net
This high bond strength presents a significant challenge, requiring highly reactive intermediates to achieve abstraction of a hydrogen atom. chemrxiv.orgnih.gov At the same time, the presence of two distinct C-H positions (tertiary and secondary) makes it an excellent platform for studying reaction selectivity. nih.gov Various strategies have been developed for adamantane functionalization, including radical-based Giese-type additions and metal-catalyzed C-H activations. nih.govresearchgate.net
Recent advances include the development of catalyst systems that can selectively functionalize one type of C-H bond in the presence of others. chemrxiv.org For instance, a method using photoredox and hydrogen atom transfer (HAT) catalysis has shown excellent chemoselectivity for the strong tertiary C-H bonds of adamantane derivatives, even in complex molecules containing weaker, more traditionally reactive C-H bonds. chemrxiv.orgacs.org This approach demonstrates a high degree of functional group tolerance, enabling the late-stage functionalization of adamantane-containing drugs and highlighting its versatility. chemrxiv.orgchemrxiv.org
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate optimized geometries, HOMO-LUMO gaps, and electrostatic potentials to predict reactivity (e.g., nucleophilic amino group vs. adamantane steric hindrance).
- Molecular Dynamics (MD) : Simulate solvation shells to model solvent effects on reaction pathways.
- Transition-State Modeling : Compare computed activation energies with experimental kinetics to validate mechanisms .
What are the challenges in synthesizing enantiomerically pure this compound?
Q. Advanced Research Focus
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enantioselective catalysis (e.g., Rh-catalyzed asymmetric hydrogenation).
- Analytical Validation : Employ chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric excess (ee).
- Steric Effects : The adamantane cage may hinder catalyst access, necessitating bulky ligands (e.g., Josiphos) for stereocontrol .
How do substituents on the adamantane core influence the physicochemical properties of this compound?
Q. Advanced Research Focus
- Hydrophobicity : Methyl groups enhance lipophilicity (logP \sim2.5), impacting solubility in polar solvents.
- Thermal Stability : Adamantane’s rigid structure confers high melting points (>250°C), requiring thermal analysis (DSC/TGA) for process optimization.
- pKa Estimation : Predict amino group basicity (pKa \sim10–12) using computational tools (e.g., MarvinSketch) or compare with analogs like 5-hydroxyadamantan-2-one (pKa \sim14.69) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
